molecular formula C8H13N3O2 B13081191 Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B13081191
M. Wt: 183.21 g/mol
InChI Key: FVXHJQGBPFSFKS-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a methyl ester group, which provides it with distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(3-amino-5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-5-4-7(9)10-11(5)6(2)8(12)13-3/h4,6H,1-3H3,(H2,9,10)

InChI Key

FVXHJQGBPFSFKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)OC)N

Origin of Product

United States

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